
Butanamide, N-(2,5-dichlorophenyl)-2,3-bis(phenylimino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanamide, N-(2,5-dichlorophenyl)-2,3-bis(phenylimino)- is a complex organic compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes a butanamide backbone substituted with dichlorophenyl and phenylimino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-(2,5-dichlorophenyl)-2,3-bis(phenylimino)- typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dichloroaniline with butanoyl chloride to form an intermediate, which is then reacted with phenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Butanamide, N-(2,5-dichlorophenyl)-2,3-bis(phenylimino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the dichlorophenyl or phenylimino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles like amines or thiols; reactions often require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions result in various substituted derivatives with altered functional groups.
Scientific Research Applications
Butanamide, N-(2,5-dichlorophenyl)-2,3-bis(phenylimino)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in designing novel pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Butanamide, N-(2,5-dichlorophenyl)-2,3-bis(phenylimino)- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Butanamide, N-(2,5-dichlorophenyl)-3-oxo-
- N-(2,5-dimethylphenyl)butanamide
- N-(2,5-dichlorophenyl)-2,3-dihydro-1H-inden-1-amine
Uniqueness
Butanamide, N-(2,5-dichlorophenyl)-2,3-bis(phenylimino)- is unique due to its specific substitution pattern and the presence of both dichlorophenyl and phenylimino groups. This structural uniqueness imparts distinct chemical properties and potential applications that may not be observed in similar compounds. For instance, the combination of these functional groups can enhance the compound’s reactivity, stability, and biological activity, making it a valuable candidate for various research and industrial applications.
Properties
CAS No. |
56182-74-2 |
|---|---|
Molecular Formula |
C22H17Cl2N3O |
Molecular Weight |
410.3 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-2,3-bis(phenylimino)butanamide |
InChI |
InChI=1S/C22H17Cl2N3O/c1-15(25-17-8-4-2-5-9-17)21(26-18-10-6-3-7-11-18)22(28)27-20-14-16(23)12-13-19(20)24/h2-14H,1H3,(H,27,28) |
InChI Key |
FBIKHPXAUJBNGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=CC=C1)C(=NC2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


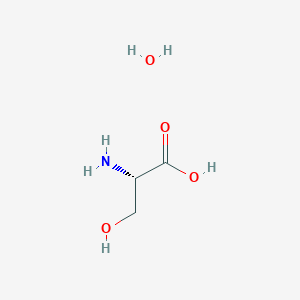

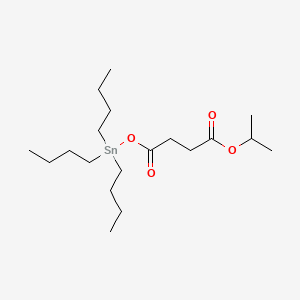
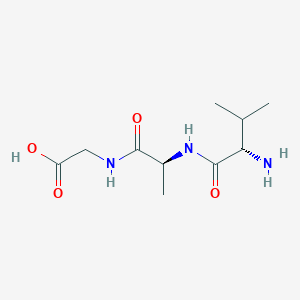

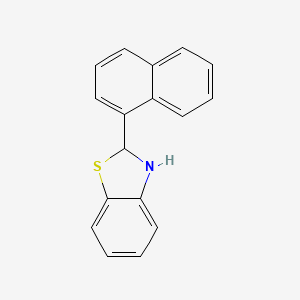

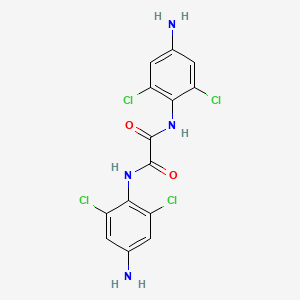


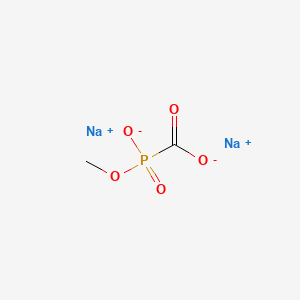
![Dimethyl [3-(naphthalen-1-yl)-2-oxopropyl]phosphonate](/img/structure/B14635161.png)
![Ethyl 2-[(4-methylbenzene-1-sulfonyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B14635174.png)

